molecular formula C19H16ClNO3 B1344383 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid CAS No. 862713-32-4

8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1344383
CAS No.: 862713-32-4
M. Wt: 341.8 g/mol
InChI Key: NDJRRMYGDXCHTR-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core substituted with a chloro group at the 8th position, a propoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position. This structural configuration imparts unique chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or ionic liquids, can further optimize the process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylate derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group at the 8th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline-4-carboxylate derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . The compound’s anticancer properties may involve the induction of apoptosis through the modulation of signaling pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison: 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of the propoxyphenyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other quinoline derivatives. The chloro and carboxylic acid groups also contribute to its distinct chemical reactivity and pharmacological profile.

Properties

IUPAC Name

8-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-2-9-24-13-6-3-5-12(10-13)17-11-15(19(22)23)14-7-4-8-16(20)18(14)21-17/h3-8,10-11H,2,9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJRRMYGDXCHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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